molecular formula C11H10N2O3 B12819558 Ethyl 3-formyl-1H-indazole-6-carboxylate

Ethyl 3-formyl-1H-indazole-6-carboxylate

Cat. No.: B12819558
M. Wt: 218.21 g/mol
InChI Key: CBHKVYJLZCEHEV-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-1H-indazole-6-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-formyl-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 3-aminocrotonate with hydrazine hydrate to form the indazole core, followed by formylation at the 3-position using formic acid or formylating agents like Vilsmeier-Haack reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formyl-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

  • **Substitution

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 3-formyl-2H-indazole-6-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)7-3-4-8-9(5-7)12-13-10(8)6-14/h3-6H,2H2,1H3,(H,12,13)

InChI Key

CBHKVYJLZCEHEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=NNC(=C2C=C1)C=O

Origin of Product

United States

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